molecular formula C21H27ClFN3O4S B3009812 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride CAS No. 1189874-09-6

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride

Cat. No.: B3009812
CAS No.: 1189874-09-6
M. Wt: 471.97
InChI Key: SKBXVIISYHKYOW-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing acetamide derivative featuring a benzyl-substituted piperazine ring linked via a sulfonylethyl chain to a fluorophenoxyacetamide moiety.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(4-fluorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S.ClH/c22-19-6-8-20(9-7-19)29-17-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)16-18-4-2-1-3-5-18;/h1-9H,10-17H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBXVIISYHKYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its diverse biological activities. The presence of the sulfonyl group and fluorophenoxy substituent contributes to its pharmacological profile.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Acetylcholinesterase (AChE) Inhibition : Similar piperazine derivatives have been shown to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The sulfonamide group enhances binding affinity at both the catalytic and peripheral anionic sites of AChE .
  • Anticonvulsant Activity : Compounds with a benzylpiperazine structure have demonstrated anticonvulsant properties in animal models. The efficacy is often assessed through the maximal electroshock (MES) test, where certain derivatives showed significant protective effects against seizures .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AChE InhibitionSignificant inhibition at low micromolar concentrations
AnticonvulsantProtection in MES test at doses of 100 mg/kg and 300 mg/kg
NeuroprotectivePotential activation of neurotrophic signaling pathways

Case Studies and Research Findings

  • Anticonvulsant Studies : In a study evaluating various N-phenyl derivatives, compounds similar to this compound exhibited notable anticonvulsant activity. The highest efficacy was observed in compounds with optimal lipophilicity, correlating with their distribution to central nervous system targets .
  • Molecular Docking Studies : Virtual screening and molecular docking studies have revealed that piperazine derivatives can effectively bind to AChE's active sites, enhancing their potential as therapeutic agents for cognitive disorders .
  • Pharmacokinetics : Understanding the pharmacokinetics of similar compounds indicates that modifications in structure, such as the addition of sulfonamide groups, can significantly affect bioavailability and metabolic stability .

Scientific Research Applications

Neuropharmacological Applications

This compound has been studied for its neuroprotective properties and potential use in treating neurodegenerative diseases such as Alzheimer's. The design of hybrid compounds combining benzylpiperazine with arylsulfonamide moieties has shown promise in enhancing acetylcholinesterase (AChE) inhibition, which is crucial for cognitive function.

Case Studies:

  • A study highlighted the synthesis of donepezil-sulfonamide hybrids that demonstrated improved AChE inhibition and reduced amyloid-beta aggregation, suggesting potential for Alzheimer’s treatment .
  • The compound's ability to penetrate the blood-brain barrier makes it a candidate for further exploration as a therapeutic agent against neurodegeneration.

Anticancer Activity

Research indicates that compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells.

Notable Findings:

  • Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The incorporation of piperazine moieties enhances these effects by modifying the compound's interaction with biological targets .
  • In vitro assays have demonstrated that such compounds can effectively reduce the viability of cancer cell lines, indicating their potential as chemotherapeutic agents.

Chemical Biology and Molecular Probes

The compound is also being investigated for its role as a molecular probe in chemical biology. Its unique structure allows for the modification of biological interactions, making it useful for studying protein-ligand interactions and cellular signaling pathways.

Research Insights:

  • The structural features of this compound facilitate its use in developing targeted therapies that can modulate specific biological processes, providing insights into disease mechanisms at the molecular level .
  • By utilizing derivatives of this compound, researchers can explore various modifications to optimize binding affinities and selectivity towards specific targets, paving the way for novel therapeutic strategies.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
NeuropharmacologyPotential treatment for Alzheimer's through AChE inhibition
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Chemical BiologyServes as a molecular probe for studying protein-ligand interactions

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Reference
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride C₂₁H₂₆ClFN₃O₄S (est.) 4-Benzylpiperazine sulfonyl, 4-fluorophenoxyacetamide Not reported in evidence
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₂₀H₂₂FN₃O₃S Tosylpiperazine, 4-fluorophenylacetamide Not reported
N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide C₂₁H₂₃FN₄O₃ Spirodiazaspiro core, 4-fluorobenzyl Potential CNS activity (analog-based)
2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide C₁₉H₂₄N₄O₃S Benzylpiperazine, sulfamoylphenylacetamide Not reported
N-[2-(4-Chlorphenyl)-2-(4-methyl-1-piperazinyl)ethyl]-2-(3-methylphenoxy)acetamid C₂₃H₂₉ClN₃O₂ 4-Methylpiperazine, 4-chlorophenyl, 3-methylphenoxy Not reported
Key Observations:

The sulfonylethyl linker in the target compound differs from the direct acetamide linkage in , which may influence conformational flexibility and target binding.

Aromatic Systems: The 4-fluorophenoxy group in the target compound contrasts with the 4-fluorophenyl in or 4-chlorophenyl in , altering electronic properties and steric bulk. Fluorophenoxy derivatives are often associated with improved metabolic stability .

Biological Activity Gaps: While compounds like N-(4-fluorobenzyl)-2-(spirodiazaspiro)acetamide () are linked to CNS targets, the antimicrobial activity of thiazolidinone-acetamide hybrids () suggests possible dual applications for the target compound. However, explicit data for the target molecule remain unavailable.

Structural and Conformational Analysis

  • Sulfonyl Group Effects :
    highlights that sulfonyl groups induce torsional strain in aromatic systems (e.g., nitro group twisting in N-(4-chloro-2-nitrophenyl)acetamide) . In the target compound, the sulfonylethyl chain may similarly restrict rotation, stabilizing interactions with hydrophobic binding pockets.

  • Piperazine Interactions: Benzylpiperazine derivatives are known for serotonin receptor modulation (e.g., trazodone analogs), whereas tosylpiperazines () are often protease inhibitors. The target compound’s benzyl group may favor off-target receptor interactions compared to smaller substituents.

Q & A

Q. Purity Validation :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is standard.
  • NMR Spectroscopy : Confirm absence of residual solvents (e.g., DMSO) and byproducts.
  • Mass Spectrometry : Match observed molecular ion ([M+H]+) to theoretical molecular weight .

Which spectroscopic and crystallographic methods are critical for structural characterization?

Basic Research Question
Key Techniques :

MethodApplicationExample Data
X-ray Crystallography Determines bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds).O1—N1—C3—C2: -16.7°
1H/13C NMR Identifies aromatic protons (δ 7.2–7.4 ppm) and acetamide carbonyl (δ 170–175 ppm).δ 2.8–3.2 ppm (piperazine CH2)
FT-IR Confirms sulfonyl (S=O, 1150–1350 cm⁻¹) and amide (C=O, 1650 cm⁻¹) groups.
Mass Spectrometry Validates molecular weight (e.g., m/z 415.82 for [M+H]+) .

What are the optimal storage conditions to ensure compound stability?

Basic Research Question
Stability is highly dependent on environmental factors:

ParameterSpecificationRationale
Temperature -20°CPrevents thermal degradation.
Form Crystalline solidReduces hygroscopicity.
Light Amber glass vialsMinimizes photolysis.
Moisture Anhydrous conditionsPrevents hydrolysis.
Stability studies show ≥5-year integrity under these conditions .

How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50 values)?

Advanced Research Question
Strategies :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. CHO) and control compounds.
  • Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with biophysical methods (e.g., surface plasmon resonance).
  • Data Normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC).
    For example, discrepancies in receptor binding affinity (IC50) may arise from differences in buffer pH or ionic strength .

What strategies improve synthetic yield and scalability?

Advanced Research Question
Optimization Approaches :

  • Solvent Selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Catalysis : Use Pd/C or enzyme-mediated coupling for stereochemical control.
  • Process Monitoring : Employ inline FT-IR or HPLC to track intermediate formation.
    Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation), improving yield by 15–20% .

How can the mechanism of action be elucidated using in vitro models?

Advanced Research Question
Methodological Workflow :

Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-agonist) to quantify target engagement.

siRNA Knockdown : Silence candidate receptors in cell lines to confirm functional relevance.

Transcriptomic Profiling : RNA-seq identifies downstream pathways (e.g., MAPK/ERK).

Molecular Docking : Validate interactions with predicted binding pockets (e.g., hydrophobic cleft in kinase domains).
Contradictions in mechanism (e.g., off-target effects) require cross-validation with knockout models .

How to address discrepancies in crystallographic vs. computational structural models?

Advanced Research Question
Resolution Steps :

Torsional Analysis : Compare DFT-calculated torsion angles (e.g., O1—N1—C3—C2) with crystallographic data.

Hydrogen Bonding : Use Hirshfeld surface analysis to validate intermolecular interactions.

Dynamics Simulations : Run molecular dynamics (MD) to assess conformational flexibility in solution.
Discrepancies often arise from crystal packing forces absent in silico models .

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